molecular formula C15H17N7O B2963363 6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201655-13-0

6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No. B2963363
CAS RN: 2201655-13-0
M. Wt: 311.349
InChI Key: HAUMGXWDCRNWEP-UHFFFAOYSA-N
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Description

The compound “6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound. It features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is considered a bioisostere of natural purine and has been the focus of many research studies due to its biological and pharmacological activities .


Synthesis Analysis

The synthesis of such compounds often involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The specific synthesis process for this compound is not detailed in the available literature.


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrazolo[3,4-d]pyrimidine core. This core is a fused nitrogen-containing heterocyclic ring system . More detailed structural analysis would require specific computational modeling or experimental data, which is not available in the current literature.

Scientific Research Applications

Reactivity and Biological Evaluation

Research into similar compounds has focused on their reactivity and potential for biological activity. For example, compounds derived from pyrazolo[3,4-d]pyrimidin-4-yl have been explored for their antimicrobial properties. The synthesis of novel derivatives and their subsequent evaluation for biological activities, such as antimicrobial, anti-inflammatory, and antitumor effects, represents a significant area of study. Compounds like "6-Amino-5-imino-pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine" and its derivatives have shown potent antimicrobial activity, highlighting the therapeutic potential of these chemical classes (Shamroukh et al., 2007).

Synthesis and Chemical Properties

The synthesis of these compounds often involves complex chemical reactions that yield various heterocyclic systems, potentially useful in drug development. For instance, the use of hydrazine derivatives to synthesize pyrazolopyranotriazolopyrimidine derivatives demonstrates the chemical versatility and the potential for generating compounds with diverse biological activities. Such synthetic approaches allow for the exploration of novel therapeutic agents, particularly in the context of antimicrobial and anticancer research (Petrie et al., 1985).

Potential Applications in Anticancer Research

Several studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The synthesis of novel derivatives and their evaluation against various cancer cell lines can lead to the discovery of potent anticancer agents. Such research efforts are crucial for identifying new therapeutic strategies against cancer, utilizing the unique chemical properties of these compounds (Rahmouni et al., 2016).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, particularly its potential as a CDK2 inhibitor . Additionally, more detailed studies on its synthesis, chemical properties, and safety profile would be beneficial.

properties

IUPAC Name

6-methyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O/c1-10-3-4-13(23)22(19-10)8-11-6-21(7-11)15-12-5-18-20(2)14(12)16-9-17-15/h3-5,9,11H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUMGXWDCRNWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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